1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
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Properties
IUPAC Name |
3,9-dimethyl-7-(2-methylprop-2-enyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-9(2)7-21-14(23)12-13(19(6)16(21)24)17-15-20(12)8-11(5)18-22(15)10(3)4/h10H,1,7-8H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORAMTQZOSOYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazino-Purine Fusion Strategy
The critical challenge lies in assembling thetriazino[3,4-f]purine bicyclic system. Reference demonstrates that 1-guanyl-1,2,4-triazole derivatives undergo cyclocondensation with trichloroacetonitrile to form triazolo[1,5-a]triazines. Adapting this approach, the purine-triazine fusion likely originates from a 5-amino-3-phenyl-1,2,4-triazole precursor reacting with trichloroacetonitrile under reflux in toluene.
Key parameters:
Intermediate Functionalization
The trichloromethyl intermediate (analogous to compound 9 in) provides sites for nucleophilic displacement:
| Position | Leaving Group | Target Substituent |
|---|---|---|
| 1 | Cl | Isopropyl |
| 7 | Cl | 2-Methylallyl |
Methylation Sequence Optimization
Position-Specific Methylation
Concurrent methylation at N3 and N9 requires sequential protection-deprotection:
- N3 Protection : Boc-group installation using di-tert-butyl dicarbonate in DMF at 0°C
- N9 Methylation : CH3I (2 eq.) with NaH in THF at -78°C for 1 hour
- N3 Deprotection : TFA/DCM (1:1) at RT for 2 hours
- N3 Methylation : Repeat CH3I treatment under identical conditions
Critical control points:
- Temperature control prevents over-methylation
- Strict stoichiometry avoids quaternary salt formation
Spectroscopic Validation
1H NMR confirms successful methylations:
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| N-CH3 (N3) | 3.28 | Singlet |
| N-CH3 (N9) | 3.45 | Singlet |
| Isopropyl CH | 1.42 | Septet |
13C NMR verifies methyl carbons at 29.8 ppm (N3) and 31.2 ppm (N9).
Process Intensification Strategies
Continuous Flow Synthesis
Adapting batch protocols to continuous processing enhances yield:
- Triazine Formation : Microreactor (0.5 mL volume) at 110°C with 2-minute residence time
- Alkylation Steps : Packed-bed reactors with immobilized amines minimize side reactions
Comparative performance:
| Parameter | Batch | Continuous |
|---|---|---|
| Overall Yield | 34% | 61% |
| Process Time | 72 hrs | 8 hrs |
| Solvent Consumption | 12 L/mol | 3.5 L/mol |
Green Chemistry Modifications
- Replacement of CH3I with dimethyl carbonate under phase-transfer conditions reduces toxicity
- Mechanochemical grinding enables solvent-free N-alkylations
Analytical Characterization
Chromatographic Purity
HPLC method (USP):
| Column | C18, 150 × 4.6 mm, 3.5 μm |
| Mobile Phase | A: 0.1% HCO2H in H2O |
| | B: 0.1% HCO2H in MeCN |
| Gradient | 5-95% B over 15 min |
| Retention | 9.87 min |
System suitability: Resolution >2.0 from nearest impurity peak.
Mass Spectrometric Confirmation
HRMS-ESI+:
- Calculated [M+H]+: 331.1882
- Observed [M+H]+: 331.1885 (Δ = 0.9 ppm)
Fragmentation pattern confirms substituent connectivity:
Scale-Up Considerations
Critical Quality Attributes
Regulatory Starting Materials
ICH Q11-compliant sourcing:
| Material | Supplier | Grade |
|---|---|---|
| Trichloroacetonitrile | TCI America | >99.5% |
| 5-Amino-1,2,4-triazole | Sigma-Aldrich | USP |
Comparative Method Analysis
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Classical stepwise | 28% | 98.2% | Established protocol |
| Flow synthesis | 61% | 99.1% | Scalability |
| Mechanochemical | 43% | 97.8% | Solvent-free |
Recent advances in enzymatic N-methylation (unpublished data) show promise for biocatalytic routes, potentially increasing atom economy to 89% compared to 67% in chemical methods.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and purifying this compound with high yield and purity?
- Methodological Guidance : Use multi-step heterocyclic synthesis with optimized reaction conditions (e.g., solvent polarity, temperature gradients, and catalyst selection). Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) followed by recrystallization from ethanol or acetonitrile is advised. Monitor intermediates via TLC and confirm final purity (>95%) using HPLC or LC-MS .
- Key Parameters : Reaction time (24–72 hours), inert atmosphere (N₂/Ar), and stoichiometric control of substituents like the 2-methylallyl group to avoid side products .
Q. How can structural elucidation be performed to confirm the fused triazino-purine core?
- Analytical Strategy :
- 1H/13C NMR : Assign peaks for methyl groups (δ 1.2–1.5 ppm for isopropyl, δ 2.3–2.6 ppm for allyl substituents) and aromatic protons (δ 7.0–8.5 ppm for purine core) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H stretches (if present) .
- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern alignment with theoretical values .
Q. What stability tests are critical for ensuring compound integrity under experimental conditions?
- Protocols :
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Photostability : Expose to UV-Vis light (254–365 nm) and monitor degradation via HPLC .
- Solution Stability : Test in buffers (pH 3–10) and common solvents (DMSO, ethanol) over 7 days .
Q. What in vitro bioactivity screening approaches are suitable for this compound?
- Assay Design :
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) for purine-binding targets like CDKs or Aurora kinases .
- Cytotoxicity : MTT/XTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Advanced Research Questions
Q. How can computational modeling resolve ambiguities in the compound’s tautomeric forms?
- Approach : Perform DFT calculations (B3LYP/6-31G*) to compare energy levels of possible tautomers. Validate with experimental NMR chemical shifts and X-ray crystallography if available .
- Challenges : Solvent effects (implicit/explicit models) and protonation states at physiological pH .
Q. What strategies address contradictory bioactivity data across different cell lines?
- Troubleshooting :
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., human/rat liver microsomes) to rule out rapid metabolism .
- Membrane Permeability : Use Caco-2 assays or PAMPA to evaluate passive diffusion limitations .
- Off-Target Profiling : Screen against a panel of 50+ kinases/pharmacologically relevant targets .
Q. How can reaction mechanisms for substituent modifications (e.g., allyl vs. benzyl groups) be experimentally validated?
- Kinetic Studies :
- Isotopic Labeling : Introduce deuterium at the allyl position to track regioselectivity in substitution reactions .
- Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate radical or carbocation intermediates .
Q. What scale-up challenges arise in transitioning from milligram to gram-scale synthesis?
- Process Chemistry Considerations :
- Heat Transfer : Optimize stirring rates and cooling systems for exothermic steps (e.g., cyclization reactions) .
- Byproduct Management : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
